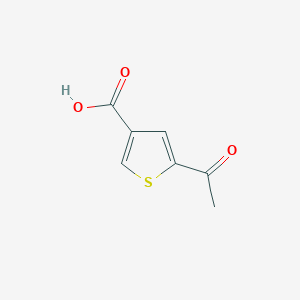

5-Acetylthiophene-3-carboxylic acid

描述

Overview of Thiophene (B33073) Carboxylic Acids in Modern Chemical Research

Thiophene carboxylic acids are a class of organic compounds characterized by a five-membered thiophene ring bearing one or more carboxylic acid functional groups. The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts unique electronic and structural properties to these molecules. In contemporary chemical research, thiophene carboxylic acids are widely utilized as versatile intermediates in the synthesis of a broad spectrum of target molecules. Their utility stems from the reactivity of both the thiophene ring and the carboxylic acid group, which can undergo a variety of chemical transformations.

Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are two of the simplest members of this family and have been extensively studied. chemicalbook.com For instance, thiophene-2-carboxylic acid is a known precursor for the synthesis of suprofen, an active ingredient in some eye drops. chemicalbook.com The presence of the carboxylic acid functionality allows for the formation of esters, amides, and other derivatives, while the thiophene ring can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions. This dual reactivity makes thiophene carboxylic acids valuable starting materials in the construction of complex molecular architectures with desired functionalities.

Significance of Substituted Thiophene Scaffolds in Organic Synthesis and Materials Science

The introduction of substituents onto the thiophene scaffold dramatically expands its chemical diversity and functional potential. Substituted thiophenes are integral components in a vast number of synthetic compounds with applications spanning from pharmaceuticals to organic electronics. google.com The nature and position of the substituents can be tailored to fine-tune the physicochemical properties of the resulting molecules, such as their electronic characteristics, solubility, and biological activity. google.com

In the realm of materials science, substituted thiophene-based materials have garnered significant attention for their semiconducting and optical properties. libretexts.org These properties are exploited in the development of organic thin-film transistors, solar cells, and bioimaging agents. libretexts.org The ability to systematically modify the thiophene scaffold allows for the rational design of materials with optimized performance characteristics for specific technological applications. google.com In medicinal chemistry, the thiophene ring is considered a privileged scaffold, appearing in numerous approved drugs. reddit.com Its presence can enhance the pharmacological profile of a molecule by influencing its binding to biological targets and its metabolic stability. reddit.com

Chemical Profile of 5-Acetylthiophene-3-carboxylic acid

| Property | Data |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol |

| CAS Number | 33148-86-6 |

| Appearance | Solid |

| Melting Point | Not widely reported |

| pKa (estimated) | ~2.5–3.0 |

| Solubility | Information not widely available |

Note: Some data, such as the melting point, is not consistently reported in publicly available literature. The estimated pKa is based on the electron-withdrawing effects of the acetyl group.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound is not as extensively documented as that of its isomer, 5-acetylthiophene-2-carboxylic acid. However, established methods for the synthesis of substituted thiophenecarboxylic acids provide a basis for its preparation. A common strategy involves the Friedel-Crafts acylation of a suitable thiophene precursor. For instance, the acylation of thiophene-3-carboxylic acid or its ester derivative with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst would be a plausible route.

Another potential synthetic pathway is through the oxidation of a corresponding precursor. For example, a patent for the production of 5-carboxy-2-acetylthiophene describes the selective oxidation of 5-acetyl-2-thienylacetic acid. google.com An analogous approach could potentially be employed for the synthesis of this compound from a suitable starting material.

Applications in Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. One of the notable applications of this compound is as a precursor for the synthesis of thienylthiazole derivatives. These derivatives have been investigated for their potential as therapeutic agents for cardiovascular diseases, including arrhythmia and coronary heart disease. The structural framework of this compound provides a key building block for the elaboration of these pharmacologically active compounds.

Furthermore, derivatives of thiophene-3-carboxylic acid have shown promise in the development of novel analgesics. Research into 4-arylthiophene-3-carboxylic acid derivatives has identified potent inhibitors of the ANO1 calcium-activated chloride channel, which is a target for pain management. nih.gov While this research focuses on a broader class of derivatives, it highlights the potential of the thiophene-3-carboxylic acid scaffold, and by extension this compound, in the discovery of new therapeutic agents.

The application of this compound in materials science is less specifically documented. However, given the extensive use of substituted thiophenes in the development of conductive polymers and organic electronics, it is conceivable that this compound could serve as a monomer or a modifying agent in the synthesis of novel materials with tailored electronic and optical properties. The presence of both a polymerizable group (the thiophene ring) and a reactive handle (the carboxylic acid) makes it a potentially versatile component in materials design.

Structure

2D Structure

属性

IUPAC Name |

5-acetylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPVECVNXXJOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424375 | |

| Record name | 5-acetylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33148-86-6 | |

| Record name | 5-acetylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-3-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-Acetylthiophene-3-carboxylic acid

Direct synthesis strategies aim to build the molecule by sequentially introducing the required functional groups onto a basic thiophene (B33073) core. One conceptual approach involves a two-step process:

Selective Acylation: The first step is the introduction of the acetyl group at the 5-position of the thiophene ring through an acylation reaction.

Carboxylation: The subsequent step involves introducing the carboxylic acid group at the 3-position.

While conceptually straightforward, this direct approach requires careful control of regioselectivity to ensure the correct placement of both the acetyl and carboxyl groups.

Synthesis via Functional Group Interconversions on Thiophene Scaffolds

A more prevalent strategy involves the modification of functional groups on thiophene precursors that already possess some of the desired structural features. These interconversions include oxidation, hydrolysis, and acylation reactions.

The formation of the carboxylic acid group can be achieved by the oxidation of a suitable precursor substituent on the thiophene ring.

A notable method for generating a thiophene carboxylic acid involves the selective oxidation of a methylene (B1212753) group (-CH₂-) attached to the thiophene ring. While detailed research for the 3-carboxylic acid isomer is limited, a well-documented analogous process exists for the synthesis of 5-carboxy-2-acetylthiophene from 5-acetyl-2-thienylacetic acid. google.com This method can be applied to the synthesis of this compound, starting from a precursor like thiophene-3-acetic acid. google.comwikipedia.org

The process involves the oxidation of the methylene group in 5-acetyl-3-thienylacetic acid. This reaction must be selective to avoid oxidation of the acetyl methyl group. google.com Specific oxidizing agents are employed to achieve this transformation. google.com

Key Oxidizing Agents for Selective Methylene Oxidation

| Oxidizing Agent Class | Specific Examples | Solvent/Conditions |

|---|---|---|

| Chromic Anhydride (B1165640) Complexes | Chromic anhydride-acetic acid, Chromic anhydride-pyridine, Chromic anhydride-dimethylformamide | Acetic acid, Acetic anhydride, or a mixture thereof. Reaction at room temperature. |

| Dichromates | Potassium dichromate (K₂Cr₂O₇), Sodium dichromate (Na₂Cr₂O₇) | Acetic acid, with reaction temperatures from 0°C to 100°C. |

| Hypohalites | Sodium hypochlorite (B82951) (NaClO), Sodium hypobromite (B1234621) (NaBrO), Potassium hypochlorite (KClO) | A mixture of water and an alcohol (e.g., methanol (B129727), ethanol) at 0° to 60°C. Requires protection of the acetyl group first. |

This data is based on the analogous synthesis of the 2-carboxylic acid isomer. google.com

The reaction with chromic anhydride complexes typically involves dissolving the complex in a suitable solvent, adding the thiophene acetylacetic acid derivative, and allowing the reaction to proceed for several hours at room temperature. google.com When using dichromates, the reagent is added portionwise to a solution of the starting material in acetic acid, followed by heating. google.com The hypohalite oxidation requires the initial protection of the acetyl group's carbonyl, followed by oxidation and subsequent deprotection. google.com

The direct oxidation of an acetyl group to a carboxylic acid is a fundamental transformation in organic chemistry. However, in the context of synthesizing this compound, this approach is less common as it would remove the desired acetyl functionality. Instead, this type of oxidation is relevant when starting with a di-substituted precursor. For instance, the oxidation of 2,5-diacetylthiophene has been used to prepare the corresponding carboxylic acid. google.com Similarly, the oxidation of other substituted acetylthiophenes, such as 5-chloro-2-acetylthiophene using sodium chlorite, demonstrates that the acetyl group can be converted to a carboxylic acid moiety. google.com Thiophene itself, being an electron-rich aromatic system, can be oxidized at the sulfur atom to form thiophene-S-oxides, but this is a different transformation from the formation of a carboxylic acid from a side chain. nih.gov

The hydrolysis of nitrile and ester functional groups provides a reliable route to carboxylic acids. chemguide.co.uklibretexts.org

This method involves converting a precursor, such as an ester of this compound, into the final acid product. The hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis : The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is typically reversible. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (Saponification) : The ester is heated with a strong base like sodium hydroxide (B78521). This reaction is irreversible and yields a carboxylate salt, which is then acidified in a separate step to produce the final carboxylic acid. chemguide.co.uklibretexts.org

Similarly, the hydrolysis of a nitrile (a compound containing a -C≡N group) can produce a carboxylic acid. The reaction can be performed under acidic or basic conditions by heating the nitrile with an aqueous acid or base. google.com For example, the hydrolysis of 5-cyano-2-acetylthiophene is a known route to the corresponding 2-carboxylic acid, suggesting that the hydrolysis of 5-acetyl-3-cyanothiophene would be a viable pathway to this compound. google.com

A highly effective method for synthesizing this compound involves the Friedel-Crafts acylation of a thiophene-3-carboxylic acid derivative. Since the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, it is typically protected as an ester to facilitate the reaction.

The general procedure involves three main steps:

Protection: The carboxylic acid of thiophene-3-carboxylic acid is converted to an ester, for example, an ethyl ester, to protect it and activate the ring for the subsequent step. medchemexpress.comsigmaaldrich.com

Acylation: The thiophene-3-carboxylate ester is then subjected to a Friedel-Crafts acylation using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst. This reaction introduces the acetyl group at the 5-position.

Hydrolysis: The ester group is then hydrolyzed back to a carboxylic acid, typically under basic conditions, to yield the final product.

Typical Reagents for Acylation Pathway

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Protection | Esterification Agent | Ethanol with an acid catalyst | Convert carboxylic acid to ethyl ester. |

| Acylation | Acylating Agent | Acetyl chloride (CH₃COCl) | Source of the acetyl group. |

| Acylation | Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent. |

| Hydrolysis | Base | Sodium hydroxide (NaOH) | Cleaves the ester to form the carboxylate salt. |

| Acidification | Strong Acid | Hydrochloric acid (HCl) | Protonates the carboxylate to yield the final carboxylic acid. |

This method provides a controlled, regioselective route to the desired product.

Acylation Reactions on Thiophene Rings

Friedel-Crafts Acylation Considerations for Thiophene Systems

The introduction of an acetyl group onto a thiophene ring is commonly achieved through the Friedel-Crafts acylation reaction. stackexchange.com This electrophilic aromatic substitution reaction involves treating the thiophene substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.comgoogle.com

The regioselectivity of this reaction is a critical consideration. For unsubstituted thiophene, acylation predominantly occurs at the 2-position (and the equivalent 5-position). stackexchange.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be represented by three resonance structures, compared to the two resonance structures for the intermediate from attack at the 3-position. stackexchange.comechemi.com The intermediate from 2-substitution benefits from a more stable, linearly conjugated system, whereas 3-substitution leads to a less stable, cross-conjugated intermediate. stackexchange.comechemi.com

When the thiophene ring already bears a substituent, the position of the incoming acyl group is directed by the electronic nature of that substituent. For thiophenes with an activating group (ortho-, para-directing) at the 2-position, the acylation will primarily occur at the 5-position. google.com Conversely, if a deactivating group (meta-directing) is present at the 2-position, the incoming acyl group will also favor the 5-position. google.com In the case of a 3-substituted thiophene with an activating group, the major product of acylation is the 2-acyl derivative. google.com

To synthesize this compound, one could start with a thiophene-3-carboxylic acid derivative. The carboxylic acid group is deactivating, and to prevent it from interfering with the reaction, it is often protected, for instance, as an ethyl ester. The subsequent Friedel-Crafts acylation with acetyl chloride and a Lewis acid at controlled temperatures introduces the acetyl group, followed by hydrolysis of the ester to yield the final product. Various Lewis acids can be employed, with zinc halides being noted as effective catalysts for the acylation of heterocycles like thiophene, sometimes overcoming issues of ring instability and side reactions seen with stronger catalysts like AlCl₃. google.com Modern approaches have also explored the use of solid acid catalysts, such as certain zeolites, which can offer high conversion rates and selectivity under milder conditions. tsijournals.com

| Factor | Description | Significance |

|---|---|---|

| Regioselectivity | Preferential substitution at the 2- and 5-positions of the thiophene ring. stackexchange.comechemi.com | Determines the isomeric purity of the product. |

| Substituent Effects | Existing groups on the thiophene ring direct the position of the incoming acyl group. google.com | Crucial for synthesizing specifically substituted thiophenes. |

| Catalyst | Lewis acids (e.g., AlCl₃, ZnCl₂) or solid acids (e.g., zeolites) are used to activate the acylating agent. stackexchange.comgoogle.comtsijournals.com | Influences reaction rate, yield, and potential side reactions. |

| Protecting Groups | Reactive functional groups like carboxylic acids may need to be protected (e.g., as esters) prior to acylation. | Prevents unwanted side reactions and deactivation of the catalyst. |

Haloform Cleavage Reactions for Thiophene-3-carboxylic Acid Amide Synthesis

The haloform reaction provides a classical method for converting methyl ketones into carboxylic acids, or their derivatives like esters and amides. nih.gov This reaction proceeds through an exhaustive α-halogenation of the methyl ketone in the presence of a base, followed by nucleophilic substitution that cleaves the resulting trihalomethyl group, which acts as a leaving group. nih.gov

In the context of thiophene chemistry, this reaction can be adapted to synthesize thiophene-3-carboxylic acid amides from the corresponding 3-acetylthiophene (B72516) precursors. The acetyl group on the thiophene ring serves as the methyl ketone functionality required for the haloform reaction. By treating the acetylthiophene with a halogen (e.g., bromine or chlorine) in the presence of a strong base like sodium hydroxide, the acetyl group is converted into a carboxylate. If an amine is present during the reaction, it can act as the nucleophile, trapping the acyl intermediate to form the corresponding amide directly. This method offers a pathway to thiophene-3-carboxamides, which are valuable intermediates in organic synthesis.

Derivatization Strategies for this compound

The dual functionality of this compound allows for a wide range of derivatization strategies, targeting either the carboxylic acid or the acetyl group.

Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid group of this compound can be readily converted into an ester through various esterification methods. The Fischer esterification, a classic and widely used method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often a large excess of the alcohol is used to shift the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com This method is effective for producing a variety of esters, including simple alkyl esters and more complex structures. Intramolecular esterification can also occur if a hydroxyl group is present elsewhere in the molecule, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

Amidation Reactions and Amine Coupling

The carboxylic acid functionality of this compound is a prime site for the formation of amide bonds, which are prevalent in many biologically active molecules. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.ukkhanacademy.org Therefore, the carboxylic acid must first be "activated". fishersci.co.uk

One common approach is to convert the carboxylic acid into a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with primary or secondary amines, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct, in what is known as the Schotten-Baumann reaction. fishersci.co.uk

Alternatively, a plethora of coupling reagents, many developed for peptide synthesis, can be employed for direct amidation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are highly effective. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine to form the amide bond. fishersci.co.uknih.gov The choice of coupling reagent and reaction conditions can be optimized for different substrates, including electron-deficient amines where coupling can be more challenging. nih.gov

Formation of Activated Esters for Subsequent Reactions

To facilitate subsequent reactions, the carboxylic acid group of this compound can be converted into an "active ester." These are esters with good leaving groups, making them more reactive towards nucleophiles than simple alkyl esters. This strategy is particularly useful in multi-step syntheses where the ester acts as a stable but readily transformable intermediate.

Common examples of activated esters include p-nitrophenyl esters, N-hydroxysuccinimidyl (NHS) esters, and pentafluorophenyl esters. nih.gov These can be prepared by coupling the carboxylic acid with the corresponding alcohol (p-nitrophenol, N-hydroxysuccinimide, or pentafluorophenol) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov However, side reactions can sometimes be an issue. nih.gov An alternative and often more reliable method involves first converting the carboxylic acid to its acid chloride, which is then reacted with the desired alcohol in the presence of a base like triethylamine. nih.gov These activated esters are particularly valuable in peptide synthesis and for the acylation of sensitive substrates under mild conditions.

Incorporation into Diverse Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines, Thienopyrimidines)

The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex fused and linked heterocyclic systems.

Pyrazoles: The acetyl group can serve as a 1,3-dicarbonyl equivalent for the synthesis of pyrazoles. By reacting this compound (or its ester derivative) with a hydrazine (B178648), a condensation reaction can occur to form a pyrazole (B372694) ring. youtube.com The reaction typically involves the formation of an imine with one nitrogen of the hydrazine and subsequent cyclization and dehydration. youtube.com This approach allows for the synthesis of thiophene-substituted pyrazoles, which are of interest in medicinal chemistry. For example, 5-acetyl-1H-pyrazole-3-carboxylic acid itself is a key intermediate in the synthesis of some pharmaceuticals. google.comtdcommons.org

Pyrimidines: The acetylthiophene moiety can be used to build pyrimidine (B1678525) rings. For instance, the acetyl group can undergo a Claisen condensation with an appropriate ester to form a 1,3-dicarbonyl compound. This intermediate can then be cyclized with a guanidine (B92328) or amidine derivative to furnish a thiophene-substituted pyrimidine. ias.ac.inresearchgate.net Another route involves the reaction of a thiophene derivative with reagents that provide the necessary atoms for the pyrimidine ring, such as in three-component reactions. organic-chemistry.org

Thienopyrimidines: This class of fused heterocycles can be synthesized from thiophene precursors. nih.gov Starting from an appropriately substituted aminothiophene, such as an amino-thiophene carboxylate or carboxamide, the pyrimidine ring can be constructed through cyclization with reagents like formamide, triethyl orthoformate, or isothiocyanates. nih.govnih.govresearchgate.netiaea.org For example, an aminothiophene can react with triethyl orthoformate to form an imino intermediate, which then cyclizes upon treatment with an amine to yield a thienopyrimidine. nih.gov The substituents on the initial thiophene ring, derived from precursors like this compound, become part of the final fused heterocyclic system.

| Reaction Type | Functional Group Targeted | Key Reagents | Product Type |

|---|---|---|---|

| Esterification | Carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) masterorganicchemistry.commasterorganicchemistry.com | Esters |

| Amidation | Carboxylic acid | SOCl₂, Amine; or Coupling agent (e.g., EDC, HOBt), Amine fishersci.co.uknih.gov | Amides |

| Activated Ester Formation | Carboxylic acid | p-Nitrophenol, NHS, or Pentafluorophenol with a coupling agent nih.gov | Activated Esters |

| Pyrazole Synthesis | Acetyl group | Hydrazine youtube.com | Thiophene-substituted pyrazoles |

| Pyrimidine Synthesis | Acetyl group | Ester (for Claisen condensation), Guanidine/Amidine ias.ac.inresearchgate.net | Thiophene-substituted pyrimidines |

| Thienopyrimidine Synthesis | Both (as precursors) | Formamide, Triethyl orthoformate nih.govresearchgate.net | Fused thienopyrimidines |

Catalytic Applications of this compound Remain an Unexplored Frontier in Organic Transformations

While this compound is a known compound in the landscape of organic chemistry, its specific application as a ligand in catalytic processes is not documented in publicly available scientific literature. Extensive searches for its role in catalyzing organic transformations have not yielded specific examples or detailed research findings, indicating that this particular facet of its chemical behavior remains a nascent or unexplored area of study.

The inherent structural features of this compound, namely the thiophene ring, the carboxylic acid group, and the acetyl group, suggest its potential for coordination with metal centers. The carboxylate group, in particular, is a common functionality used in the design of ligands for various catalytic systems. Similarly, the sulfur atom in the thiophene ring and the oxygen atom of the acetyl group could potentially act as donor atoms, allowing the molecule to function as a multidentate ligand.

However, despite this theoretical potential, the scientific community has yet to report on the synthesis of metal complexes where this compound serves as a primary ligand for the purpose of catalyzing organic reactions. Research on related thiophene-carboxylic acid derivatives has shown their utility in forming catalytically active metal complexes for a range of transformations, including cross-coupling reactions and oxidations. For instance, palladium complexes of other thiophene-based ligands have demonstrated efficacy in C-C bond formation. Furthermore, transition metal complexes with different substituted thiophene carboxylic acids have been synthesized and studied for their potential in various applications.

These examples from adjacent areas of thiophene chemistry highlight the general potential of this class of compounds in catalysis. Nevertheless, the specific catalytic applications of this compound itself are not described. The absence of such reports suggests that its utility as a ligand in catalysis is an open area for future investigation. Researchers may yet explore its coordination chemistry and the catalytic activity of its potential metal complexes in various organic reactions.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For 5-Acetylthiophene-3-carboxylic acid, the IR spectrum reveals several key absorptions that are indicative of its structure. The most prominent of these is the very broad absorption band observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, typically broadened due to hydrogen bonding. libretexts.orglibretexts.org Another significant absorption appears between 1710 and 1760 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid. pressbooks.pub Specifically, dimeric carboxylic acids, which are common in the solid state, tend to absorb around 1710 cm⁻¹. pressbooks.pub

The acetyl group also presents a characteristic C=O stretching absorption, generally found in the range of 1680-1720 cm⁻¹. The presence of a thiophene (B33073) ring and C-H bonds will also contribute to the spectrum, with C-H stretching vibrations typically appearing just above 3000 cm⁻¹ for aromatic protons and just below 3000 cm⁻¹ for the methyl protons of the acetyl group. ucla.edu

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 |

| Acetyl Group | C=O Stretch | 1680 - 1720 |

| Aromatic C-H | C-H Stretch | ~3030 |

| Alkyl C-H | C-H Stretch | 2850 - 2950 |

Raman Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. libretexts.orglibretexts.org This distinctive chemical shift is a hallmark of carboxylic acid protons. libretexts.org The protons on the thiophene ring will exhibit distinct splitting patterns due to spin-spin coupling. The protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.orglibretexts.org The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region of the spectrum.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10 - 12 | Broad Singlet |

| Thiophene Ring Protons | Varies | Doublets |

| Acetyl Group (-COCH₃) | ~2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. pressbooks.pub Aromatic and α,β-unsaturated acids typically appear toward the upfield end of this range. pressbooks.pub The carbonyl carbon of the acetyl group (a ketone) is anticipated to be even more deshielded, appearing at a chemical shift greater than 200 ppm. oregonstate.educompoundchem.com The carbon atoms of the thiophene ring will have characteristic chemical shifts in the aromatic region, generally between 125 and 170 ppm. oregonstate.edu The methyl carbon of the acetyl group will appear at a much higher field.

| Carbon Environment | Typical Chemical Shift (ppm) |

| Ketone C=O | > 200 |

| Carboxylic Acid C=O | 165 - 185 |

| Aromatic/Thiophene Ring Carbons | 125 - 170 |

| Acetyl Group (-CH₃) | 20 - 30 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆O₃S), the calculated molecular weight is 170.01 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern can provide valuable structural information. Carboxylic acids often exhibit weak molecular ion peaks. youtube.com Common fragmentation pathways for carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org Cleavage of the bond adjacent to the carbonyl group can lead to the formation of an acylium ion, which is often a prominent peak in the spectrum. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the elemental composition of this compound with high accuracy. This technique distinguishes between compounds with the same nominal mass but different molecular formulas by providing exact mass measurements. nih.gov The power of HRMS lies in its ability to resolve fine mass differences, which is crucial for the unambiguous identification of a molecule. nih.gov For this compound (C7H6O3S), HRMS provides an exact mass that confirms its specific elemental makeup.

| Parameter | Value |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol |

| Interactive Data Table |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural characteristics of this compound by analyzing its fragmentation patterns. In this process, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. researchgate.net The study of these fragmentation pathways is essential for identifying unknown compounds and for monitoring the synthesis of organic products. researchgate.net

For carboxylic acids, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). libretexts.orgmiamioh.edu The fragmentation of this compound would likely involve the cleavage of bonds adjacent to the carbonyl groups of both the acetyl and carboxylic acid functionalities. The loss of the hydroxyl group (-OH, 17 Da) from the carboxylic acid is a prominent fragmentation pathway for such compounds. libretexts.orgmiamioh.edu Another expected fragmentation is the loss of the entire carboxyl group (-COOH, 45 Da). libretexts.org The acetyl group can undergo α-cleavage, resulting in the loss of a methyl radical (-CH₃, 15 Da). The analysis of these specific losses allows for the confident structural confirmation of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds within a mixture. While direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively low volatility, derivatization can be employed to make it more amenable to this technique. However, for compounds that are not sufficiently volatile, other methods are preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.netnih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. researchgate.net For carboxylic acids, which can be difficult to retain on standard reversed-phase LC columns, derivatization is often employed to enhance retention and improve ionization efficiency. nih.govresearchgate.netresearchgate.net A common approach involves using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with a coupling agent to derivatize the carboxylic acid group. nih.govnih.gov This not only improves chromatographic behavior but also increases the sensitivity of mass spectrometric detection. nih.govnih.gov LC-MS methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provide high selectivity and sensitivity for the quantification of carboxylic acids in complex matrices. nih.govsciex.com

Electronic Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons within the molecule. shu.ac.uk Organic molecules with chromophores, such as the thiophene ring, carbonyl groups, and carboxylic acid group in this compound, exhibit characteristic absorption bands. shu.ac.uk The absorption spectrum is the result of electronic transitions, primarily n → π* and π → π* transitions. shu.ac.ukslideshare.netlibretexts.org The thiophene ring itself has a characteristic absorption in the UV region. nii.ac.jp The presence of the acetyl and carboxylic acid groups, which are conjugated with the thiophene ring, influences the position and intensity of these absorption bands. Generally, carboxylic acids without extensive conjugation absorb at wavelengths around 210 nm, which is often too low for practical use. libretexts.org However, the conjugation present in this compound is expected to shift the absorption to a longer, more useful wavelength.

| Transition Type | Typical Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| n → π | 10 - 100 |

| π → π | 1000 - 10,000 |

| Interactive Data Table |

Time-Dependent Density Functional Theory (TD-DFT) Correlation with UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net It allows for the calculation of excitation energies and oscillator strengths, which can be correlated with the experimentally observed UV-Vis spectrum. rsc.orgresearchgate.net By performing TD-DFT calculations, it is possible to assign the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions. researchgate.net This theoretical approach provides a deeper understanding of the electronic structure and the nature of the electronic excitations in this compound. researchgate.netresearchgate.net The correlation between the calculated and experimental spectra can confirm the structural and electronic properties of the molecule. mdpi.com

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for the analysis of this compound, enabling its separation from complex mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods employed for these purposes, each with specific applications tailored to the compound's properties.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the concentration of this compound. Due to the carboxylic acid functional group, which makes the compound polar, reversed-phase HPLC is often the method of choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In a typical reversed-phase HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchgate.net Adjusting the ratio of the organic solvent to the aqueous buffer allows for the optimization of the retention time and separation of this compound from impurities.

For the quantification of carboxylic acids, a standard analytical method involves using a liquid chromatograph with a suitable detector. researchgate.net Detection is commonly achieved using a UV detector, as the thiophene ring and acetyl group provide chromophores that absorb UV light. nih.gov A study on the analysis of a related thiophene carboxylic acid derivative, 4-amino-5-ethyl-3-thiophene-carboxylic acid, utilized a reversed-phase column with a mobile phase of water-methanol-1 M phosphoric acid and UV detection at 254 nm. nih.gov For enhanced sensitivity, especially for trace-level analysis, derivatization of the carboxylic acid group to form a fluorescent ester can be performed, followed by fluorescence detection. psu.edunih.govmdpi.com

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve.

Table 1: Illustrative HPLC Parameters for Thiophene Carboxylic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 or Alkyl Phenyl | nih.govresearchgate.net |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with acid (e.g., Phosphoric Acid) | nih.govresearchgate.net |

| Detector | UV-Vis Detector (e.g., at 210 nm or 254 nm) | nih.govresearchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Injection Volume | 3 µL | researchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.net |

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For non-volatile substances like this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.govnih.gov This process reduces the polarity of the compound and increases its thermal stability, making it suitable for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the column is critical; a common choice for the analysis of derivatized fatty acids is a fused-silica capillary column coated with a nonpolar or medium-polarity stationary phase. shimadzu.com

Detection in GC analysis of sulfur-containing compounds like thiophene derivatives can be achieved with high selectivity and sensitivity using a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). shimadzu.com For structural elucidation and confirmation, GC is often coupled with a Mass Spectrometer (GC-MS). nih.govacs.orgmdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. acs.orgmdpi.com This is particularly useful in complex matrices where multiple components may co-elute.

Table 2: General GC-MS Parameters for Derivatized Carboxylic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |

| Column | Fused-silica capillary column (e.g., SH-WAX, DB-5) | shimadzu.comnih.gov |

| Injection Mode | Split or Splitless | shimadzu.comnih.gov |

| Carrier Gas | Helium or Nitrogen | shimadzu.com |

| Detector | Mass Spectrometer (MS), Sulfur Chemiluminescence Detector (SCD) | shimadzu.comacs.org |

| Ionization Mode (MS) | Electron Ionization (EI) | mdpi.comnih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, properties, and reactivity of chemical compounds. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecules at the atomic level, complementing and often guiding experimental work.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has proven to be an exceptionally successful approach for describing the ground-state properties of a wide range of chemical systems. semanticscholar.org Calculations on substituted thiophenes are often performed using DFT methods, such as B3LYP, with basis sets like 6-31G** or 6-311++G(d,p), to predict their molecular and electronic properties. iosrjournals.orgjmaterenvironsci.comnih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By minimizing the total energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral (torsional) angles with a high degree of accuracy, often in close agreement with experimental data from techniques like X-ray crystallography. semanticscholar.orgresearchgate.net

For thiophene (B33073) derivatives, DFT calculations can elucidate how different substituents affect the geometry of the thiophene ring. For instance, in a study of 2,5-substituted thiophene derivatives, DFT calculations using the B3LYP/G-311 level of theory showed that the calculated bond lengths and angles were in close agreement with experimental X-ray diffraction data. researchgate.net Similarly, studies on thiophene sulfonamide derivatives have shown that intramolecular distances such as S–C bonds in the ring are calculated to be in the range of 1.73 Å to 1.75 Å. semanticscholar.org For 5-Acetylthiophene-3-carboxylic acid, one would expect the acetyl and carboxylic acid groups to be nearly coplanar with the thiophene ring to maximize conjugation, though minor twisting may occur to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for Thiophene Derivatives (Illustrative) This table presents typical bond lengths and angles for substituted thiophenes based on DFT calculations found in the literature. It is intended to be illustrative of the expected values for this compound.

| Parameter | Bond | Typical Calculated Value | Source Reference |

| Bond Length | C=C | 1.345 Å - 1.358 Å | jchps.com |

| Bond Length | C-C | 1.43 Å - 1.45 Å | jchps.com |

| Bond Length | C-S | 1.73 Å - 1.854 Å | semanticscholar.orgjchps.com |

| Bond Length | C-H | ~1.08 Å | jchps.com |

| Bond Angle | C-S-C | ~114° | jchps.com |

Theoretical vibrational analysis via DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For a molecule like this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region (around 2500–3300 cm⁻¹).

C=O stretching of both the acetyl and carboxylic acid groups, expected in the 1650-1750 cm⁻¹ region. nih.gov

C-H stretching of the thiophene ring, usually found around 3100-3000 cm⁻¹. iosrjournals.org

Thiophene ring stretching vibrations, occurring in the 1350-1600 cm⁻¹ range. iosrjournals.org

C-S stretching modes, which are typically observed at lower frequencies, between 600 and 850 cm⁻¹. iosrjournals.org

Table 2: Illustrative Vibrational Frequencies for Thiophene Carboxylic Acid Derivatives This table shows typical calculated and experimental vibrational frequencies for functional groups found in thiophene carboxylic acids. These values are representative and not specific to this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Source Reference |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | researchgate.net |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | iosrjournals.org |

| C=O Stretch | Carboxylic Acid / Ketone | 1650 - 1750 | nih.gov |

| C=C Ring Stretch | Thiophene Ring | 1350 - 1530 | iosrjournals.org |

| C-H In-plane Bend | Aromatic Ring | 1000 - 1300 | iosrjournals.org |

| C-S Stretch | Thiophene Ring | 600 - 850 | iosrjournals.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. researchgate.nete3s-conferences.org

Table 3: Representative Frontier Molecular Orbital Energies for Substituted Thiophenes (Illustrative) This table provides examples of HOMO, LUMO, and energy gap values calculated for various thiophene derivatives using DFT methods.

| Thiophene Derivative | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source Reference |

| Thiophene | -6.561 | -0.360 | 6.201 | jchps.com |

| Diathiophene | -5.828 | -1.185 | 4.643 | jchps.com |

| Thieno[3,2-b]thiophene | -5.556 | -1.612 | 3.944 | e3s-conferences.org |

| DTS(FBTTh2)2-based derivative (MSTD7) | -5.16 | -4.61 | 0.55 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, making them susceptible to electrophilic attack or hydrogen bonding. nih.gov Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), indicating its high acidity and susceptibility to nucleophilic attack. nih.gov The thiophene ring itself provides a complex potential surface, with the sulfur atom being a site of negative potential. jchps.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for modern technologies like optical switching and data storage. nih.gov Organic molecules with extensive π-conjugated systems, particularly those with electron-donating (D) and electron-accepting (A) groups (D-π-A structures), often exhibit significant NLO properties.

DFT calculations can predict the NLO response of a molecule by computing its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is a measure of the second-order NLO response. A high β value is desirable for NLO applications. Studies on thiophene derivatives have shown that their NLO properties can be tuned by altering substituents. researchgate.netnih.gov The combination of the electron-rich thiophene ring with electron-withdrawing acetyl and carboxyl groups in this compound suggests it could possess NLO activity. Theoretical calculations of its polarizability and hyperpolarizability would be necessary to quantify this potential. journalirjpac.com

Ab Initio Molecular Orbital Calculations (e.g., G2, G3, G2(MP2), G3(MP2))

Ab initio molecular orbital calculations represent a powerful class of quantum chemistry methods for predicting the properties of molecules from first principles, without reliance on empirical parameters. High-accuracy composite methods like the Gaussian-n (Gn) theories, including G2, G3, and their variants like G2(MP2) and G3(MP2), are particularly effective for obtaining reliable thermochemical data. nih.gov These methods involve a series of calculations at different levels of theory and with various basis sets to approximate the exact solution of the Schrödinger equation, thereby yielding precise energetic information. nih.gov

The standard molar enthalpy of formation (ΔfH°m) in the gaseous phase is a key thermochemical property that can be accurately determined using computational methods. For thiophene derivatives, high-level theoretical calculations such as G3(MP2)//B3LYP and G3 have been shown to produce results that correlate well with experimental data. nih.gov A comprehensive study on 48 thiophene derivatives established strong linear correlations between their computationally calculated and experimentally determined enthalpies of formation. nih.gov This allows for the reliable prediction of this property for new or experimentally uncharacterized thiophene compounds. nih.gov

Table 1: Calculated Gas-Phase Enthalpies of Formation for Related Thiophene Derivatives

| Compound | Method | Calculated ΔfH°m (g) (kJ/mol) |

| 2-Acetylthiophene | G2/G3 | (Data not explicitly provided in abstract) researchgate.net |

| 3-Acetylthiophene (B72516) | G2/G3 | (Data not explicitly provided in abstract) researchgate.net |

| 2-Thiophenecarboxylic acid | G2(MP2)/G2 | (Data not explicitly provided in abstract) csic.es |

| 3-Thiophenecarboxylic acid | G2(MP2)/G2 | (Data not explicitly provided in abstract) csic.es |

| Thiophene | CCSD(T)/CBS | 105.2 ± 2.1 |

Note: Specific values for acetylthiophenes and thiophenecarboxylic acids require access to the full text of the cited articles. The value for thiophene is from a high-level calculation. researchgate.net

In contrast, for 2- and 3-thiophenecarboxylic acids, both experimental and theoretical results suggest that the 3-thiophenecarboxylic acid isomer is slightly more stable than the 2-isomer. csic.es These findings highlight that the nature of the substituent plays a critical role in determining the stability order of positional isomers in the thiophene ring system. The analysis of isomeric thiophenes with the same substituent in the 2 and 3 positions has been a key aspect of these computational studies. nih.gov For this compound, a detailed computational analysis would be necessary to determine the most stable conformation and its stability relative to other isomers, such as 5-acetylthiophene-2-carboxylic acid.

The introduction of acetyl and carboxylic acid groups as substituents on the thiophene ring significantly alters its electronic structure and thermochemistry. The acetyl group, being an electron-withdrawing group, is expected to influence the electron distribution within the aromatic ring. researchgate.net Similarly, the carboxylic acid group also acts as an electron-withdrawing substituent.

Studies on methoxy- and nitro-substituted thiophenes have demonstrated that electron-donating and electron-withdrawing groups have predictable, yet complex, effects on the electronic energy levels of the thiophene ring. researchgate.net For example, an electron-donating group like methoxy (B1213986) destabilizes the π orbitals, while an electron-withdrawing group like nitro has the opposite effect. researchgate.net A comparative analysis of the substituent effect in thiophene and benzene (B151609) rings has also been a subject of investigation. nih.govresearchgate.net The interplay of the acetyl and carboxylic acid groups in this compound would lead to a unique electronic landscape, which can be thoroughly mapped using computational methods.

Bond dissociation enthalpy (BDE) is a measure of the strength of a chemical bond and can be calculated as the enthalpy change of a homolytic bond cleavage. researchgate.net The BDE for a bond A-B is calculated as the difference in the enthalpies of formation of the products (radicals A• and B•) and the reactant (A-B). researchgate.net

While specific BDE calculations for this compound are not available, studies on related compounds like thiophenols provide valuable insights. researchgate.netresearchgate.net For instance, the S-H bond dissociation energies in substituted thiophenols have been extensively studied using computational methods like DFT (B3LYP) and MP2. researchgate.netrsc.org These studies have shown that the stability of the resulting thiophenol radicals is a major factor influencing the S-H BDE. researchgate.netrsc.org For this compound, the C-C bond between the thiophene ring and the acetyl or carboxylic acid group, as well as the C-S bonds within the ring, would be of particular interest for BDE calculations. The C-S bond dissociation energy for thiomethane is approximately 370 kJ/mol. wikipedia.org

Table 2: Representative Bond Dissociation Enthalpies (BDEs)

| Bond | Molecule | BDE (kJ/mol) |

| C-S | Thiomethane | 370 |

| C-H | Methane | 420 |

| S-H | Thiophenol (calculated) | ~331 |

Note: These are general values for related bond types and not specific to this compound. researchgate.netwikipedia.org The BDE for thiophenol is converted from kcal/mol. researchgate.net

Statistical Thermodynamic Property Computations

Statistical thermodynamics provides the link between molecular properties, determined from quantum mechanical calculations, and macroscopic thermodynamic properties like heat capacity, entropy, and enthalpy. ucsb.edu

The calculation of thermodynamic functions such as heat capacity (Cp), entropy (S), and enthalpy changes (H(T) - H(0)) relies on the molecular partition function, which is determined from the molecule's vibrational frequencies, rotational constants, and other molecular data obtained from computational chemistry. ucsb.edu The vibrational entropy can be calculated by integrating the heat capacity divided by temperature. ucsb.edu

Experimental studies on the heat capacity of normal and deuterated thiophene have revealed interesting low-temperature anomalies, highlighting the complex solid-state dynamics of these materials. nih.gov While these studies focus on the parent thiophene, the computational methodologies can be applied to its derivatives. For an ideal gas, the heat capacity at constant pressure (Cp) can be related to the heat capacity at constant volume (Cv) and the gas constant (R). youtube.com The change in enthalpy with temperature can be found by integrating the heat capacity. ucsb.edu For this compound, a full computational vibrational analysis would be the first step toward calculating its heat capacity, entropy, and how these properties change with temperature. youtube.com

Mechanistic Insights through Computational Modeling

Computational chemistry has emerged as a powerful tool for unraveling the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the study of thiophene derivatives, including this compound, computational modeling offers a window into the energetics and geometries of molecules as they traverse a reaction pathway. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of these compounds. rsc.orgmdpi.com Such studies are crucial for understanding reaction mechanisms, predicting the feasibility of reaction pathways, and designing new synthetic routes.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to trace the minimum energy path on a potential energy surface, starting from a transition state structure and moving downhill towards both the reactants and the products. rsc.orgmdpi.com This analysis is vital as it confirms that a calculated transition state indeed connects the intended reactants and products, thus validating the proposed reaction mechanism.

While specific IRC calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds. For instance, in the metabolic studies of tienilic acid, a related thiophene-containing compound, IRC calculations were performed on the model compound 2-Acetylthiophene-S-oxide. biocrick.com These calculations were instrumental in investigating potential rearrangement reactions. The study showed that a proposed 1,5-oxygen migration mechanism was energetically unfavorable and did not lead to the expected 5-hydroxy product. Instead, the IRC path led to the formation of a six-membered oxathiine ring. biocrick.com This finding demonstrates the power of IRC calculations in distinguishing between plausible and implausible reaction pathways by meticulously mapping the molecular transformations from the transition state.

Table 1: Key Aspects of Intrinsic Reaction Coordinate (IRC) Calculations

| Aspect | Description |

| Purpose | To verify that a transition state connects the correct reactants and products on the potential energy surface. |

| Methodology | Traces the minimum energy path from the transition state downhill to local minima (reactants and products). |

| Starting Point | An optimized transition state structure, which is a first-order saddle point on the potential energy surface. |

| Outcome | A series of molecular geometries that represent the reaction pathway, confirming the connectivity of the transition state. |

Beyond confirming transition states, computational modeling is extensively used to elucidate entire reaction pathways and their associated energy profiles. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative understanding of the reaction's thermodynamics and kinetics, highlighting the activation energy barriers that govern the reaction rate.

Computational studies on various thiophene derivatives have provided valuable insights into their reactivity. For example, DFT calculations have been employed to study the direct C-H carboxylation of thiophene with CO2. mdpi.com These studies revealed that the activation energy for the initial C-H bond cleavage is the rate-determining step, followed by a rapid reaction with carbon dioxide. mdpi.com By comparing the energy barriers for different catalytic systems, researchers could identify more efficient reaction conditions.

In another example, the photocyclization pathways of styrylthiophenes to form thiahelicenes have been investigated using time-dependent DFT (TD-DFT). nih.gov These calculations helped to understand the nature of the excited states involved and to predict the stereochemical outcome of the reaction by mapping the evolution of the molecule in the excited state.

Table 2: Representative Energy Profile Data for a Hypothetical Reaction of a Thiophene Derivative

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +25.3 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State 2 | Second energy barrier | +15.8 |

| Products | Final products of the reaction | -12.7 |

Note: The values in this table are hypothetical and serve to illustrate the type of information generated from computational studies on reaction pathways.

These examples underscore the capability of computational chemistry to provide detailed mechanistic and energetic information that is fundamental to understanding and predicting the chemical behavior of complex organic molecules like this compound.

Structural Characterization and Crystal Engineering

X-ray Crystallography of 5-Acetylthiophene-3-carboxylic acid Derivatives

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₈N₂O₃S |

| Formula Weight | 282.35 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 12.218(3) Å b = 7.332(2) Å c = 30.923(8) Å |

| Volume | 2769.9(13) ų |

| Z | 8 |

| Density (calculated) | 1.354 Mg/m³ |

The molecular structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate reveals important conformational features. nih.govresearchgate.net The thiophene (B33073) ring and its substituents are largely planar. researchgate.net However, the ethyl carboxylate group at the 3-position is slightly deviated from this plane. researchgate.net

A key aspect of the conformation is the orientation of the exocyclic functional groups. The carbonyl group of the acetyl substituent at the 5-position adopts a trans orientation with respect to the C5=C4 double bond of the thiophene ring. researchgate.net Similarly, the carbonyl of the ethyl carboxylate group at the 3-position is in a trans orientation relative to the C3=C2 double bond. researchgate.net The dihedral angles between the thiophene ring and the [(dimethylamino)methylidene]amino side chain and the ethyl carboxylate group are 3.01 (16)° and 59.9 (3)°, respectively, indicating a degree of twisting of the ester group from the plane of the thiophene ring. nih.gov

The crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate is stabilized by a network of intermolecular interactions. nih.govresearchgate.net Notably, C—H···O hydrogen bonds play a significant role in the formation of the supramolecular architecture. nih.govresearchgate.net These interactions lead to the formation of centrosymmetric head-to-head dimers, which are characterized by an R²₂(16) graph set notation. nih.govresearchgate.net

In addition to these hydrogen bonds, weak C—H···π interactions are also observed. nih.govresearchgate.net Specifically, a hydrogen atom from a methyl group interacts with the π-system of the thiophene ring of an adjacent molecule. nih.govresearchgate.net This interaction has a documented distance of 2.864 Å. researchgate.net These C—H···π interactions contribute to the linking of the dimeric units into layers. nih.govresearchgate.net The table below summarizes the key intermolecular interactions.

| Interaction Type | Description | Graph Set Notation |

|---|---|---|

| C—H···O Hydrogen Bond | Forms centrosymmetric head-to-head dimers. | R²₂(16) |

| C—H···π Interaction | Links the dimeric units into layers. | - |

Polymorphism Studies (if applicable)

Based on the surveyed scientific literature, there are no specific studies on the polymorphism of this compound or its derivatives currently available. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The absence of such studies for this particular compound and its close analogues suggests an area ripe for future investigation, which could be crucial for any potential applications.

Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 5-Acetylthiophene-3-carboxylic acid typically involves a multi-step process, beginning with a thiophene (B33073) precursor. A common synthetic strategy is the Friedel-Crafts acylation of a thiophene-3-carboxylic acid derivative. To prevent the carboxylic acid group from interfering with the acylation reaction, it is often protected, for instance, as an ethyl ester. The protected thiophene-3-carboxylate then undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acetyl group at the 5-position. The final step involves the hydrolysis of the ester to yield the desired this compound.

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid. This acylium ion then attacks the electron-rich thiophene ring. The regioselectivity of this electrophilic substitution is directed by the carboxylate group at the 3-position, which deactivates the ring towards electrophilic attack, and directs the incoming electrophile to the 5-position.

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is significantly influenced by the electronic properties of the substituents on the thiophene ring. The carboxylic acid group at the 3-position and the acetyl group at the 5-position are both electron-withdrawing groups. These groups deactivate the thiophene ring towards further electrophilic substitution. However, in reactions such as bromination, the substitution pattern can be highly selective. For example, the bromination of 3-acetyl-5-hydroxyindole, a related heterocyclic compound, selectively yields the C6 brominated product, while a Mannich reaction on the same substrate results in substitution at the C4 position. wuxiapptec.com This highlights the complex interplay of electronic and steric factors in determining the regiochemical outcome of reactions on substituted heterocycles.

In the context of this compound, the electron-withdrawing nature of both the acetyl and carboxylic acid groups would generally direct incoming electrophiles to the less deactivated positions of the thiophene ring. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack by calculating the electron density at different positions on the thiophene ring.

Stereoselectivity is a key consideration in reactions that create new chiral centers. While the core structure of this compound is achiral, reactions at the acetyl group or transformations involving the thiophene ring can potentially generate stereoisomers. The use of chiral catalysts or reagents can be employed to control the stereochemical outcome of such reactions, leading to the enantioselective or diastereoselective synthesis of derivatives. mdpi.com

Reaction Kinetics and Thermodynamics Studies

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Calorimetric Measurements (e.g., Combustion, Vaporization, Sublimation Enthalpies)

Calorimetric techniques are instrumental in determining the thermodynamic properties of chemical compounds. For instance, rotating-bomb combustion calorimetry can be used to measure the standard molar enthalpy of formation of thiophene derivatives in their crystalline state. researchgate.net The enthalpy of sublimation, which is the energy required to transform a substance from a solid to a gaseous state, can be determined using methods like the Knudsen effusion technique. lpnu.ua These experimental values are fundamental for deriving gas-phase enthalpies of formation and for validating computational thermochemical models.

Experimental Verification of Computational Thermochemical Properties

Computational chemistry provides powerful tools for predicting the thermochemical properties of molecules. Methods like the G2 and G3 theories can be used to calculate the enthalpies of formation of thiophene derivatives. researchgate.net These theoretical predictions can be compared with experimental data obtained from calorimetric measurements to assess the accuracy of the computational models. For example, a study on 2- and 3-acetylthiophene (B72516) showed that the computationally calculated enthalpies of formation were in good agreement with the experimental data, confirming that the 2-acetyl isomer is thermodynamically more stable than the 3-acetyl isomer. researchgate.net Such validated computational models can then be used to predict the properties of related compounds for which experimental data is not available.

| Compound | Experimental Method | Thermodynamic Property | Value | Reference |

| 2,2'-Bithiophene | Rotating-bomb combustion calorimetry | Standard molar enthalpy of formation (crystalline) | - | researchgate.net |

| 3,3'-Bithiophene | Rotating-bomb combustion calorimetry | Standard molar enthalpy of formation (crystalline) | - | researchgate.net |

| 2-Methyl-5-phenylfuran-3-carboxylic acid | Effusion method | Enthalpy of sublimation | 132.2 ± 3.8 kJ/mol | lpnu.ua |

Characterization and Reactivity of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. libretexts.org Their detection and characterization are key to understanding reaction mechanisms.

Thiophene S-oxide Intermediates and Rearrangement Pathways

In the oxidation of thiophenes, thiophene S-oxides are often formed as reactive intermediates. wikipedia.orgresearchgate.net These intermediates are typically unstable and can undergo various subsequent reactions. The oxidation of thiophene itself with trifluoroperacetic acid leads to the formation of a thiophene S-oxide, which can then dimerize or be further oxidized to a sulfone. wikipedia.org

The presence of substituents on the thiophene ring can influence the stability and reactivity of the corresponding S-oxide intermediate. Thiophene S-oxides are known to act as dienes in [4+2] cycloaddition reactions. researchgate.net The formation of thiophene S-oxides has also been implicated in the metabolism of certain thiophene-containing drugs. researchgate.netnih.gov For instance, the metabolic activation of tienilic acid is thought to proceed through a thiophene S-oxide intermediate. wikipedia.org

Advanced Materials and Industrial Applications Research

Utilization in Conductive Polymers and Organic Electronic Materials